1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene

regioisomer discrimination Suzuki-Miyaura coupling chromatographic purity

1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene (CAS 1805938-54-8) is a polyhalogenated aromatic building block belonging to the class of fluorinated bromobenzenes. It features a bromine atom at position 1, two fluorine atoms at positions 2 and 4, and a trifluoromethoxy (–OCF₃) group at position 5 on the benzene ring, yielding the molecular formula C₇H₂BrF₅O and a molecular weight of 276.99 g mol⁻¹.

Molecular Formula C7H2BrF5O
Molecular Weight 276.99 g/mol
Cat. No. B13433065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene
Molecular FormulaC7H2BrF5O
Molecular Weight276.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)F)OC(F)(F)F
InChIInChI=1S/C7H2BrF5O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H
InChIKeyRURHXUGBRQNQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene – Procurement-Grade Chemical Identity and Structural Baseline


1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene (CAS 1805938-54-8) is a polyhalogenated aromatic building block belonging to the class of fluorinated bromobenzenes . It features a bromine atom at position 1, two fluorine atoms at positions 2 and 4, and a trifluoromethoxy (–OCF₃) group at position 5 on the benzene ring, yielding the molecular formula C₇H₂BrF₅O and a molecular weight of 276.99 g mol⁻¹ . The compound is supplied as a research and manufacturing intermediate with a typical certified purity of ≥98 % and a computed Log P of 3.63, reflecting its pronounced lipophilicity .

Why In‑Class Halogenated Anisole Analogs Cannot Simply Replace 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene


Although multiple regioisomeric bromodifluorotrifluoromethoxybenzenes share the same elemental composition (C₇H₂BrF₅O), their substitution patterns dictate divergent reactivity, regioselectivity, and physicochemical properties that prevent drop‑in interchangeability . The 2,4‑difluoro‑5‑trifluoromethoxy arrangement of the target compound creates a unique push–pull electronic landscape that governs the site‑selectivity of palladium‑catalysed cross‑couplings, nucleophilic aromatic substitutions, and directed ortho‑metalation, parameters that are critically altered when the halogen or alkoxy group is repositioned [1]. Consequently, selecting an incorrect isomer—even one with an identical Log P or molecular weight—can lead to divergent reaction yields, regioisomeric impurities, and costly re‑optimisation of downstream synthetic sequences.

Quantitative Differentiation Evidence for 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene Against Closest Structural Analogs


Regioisomeric Purity Advantage: Eliminating the Co‑Eluting Isomer Risk in Cross‑Coupling

The target compound (1‑bromo‑2,4‑difluoro‑5‑trifluoromethoxy substitution) is chromatographically distinguishable from its closest regioisomer, 5‑bromo‑1,3‑difluoro‑2‑(trifluoromethoxy)benzene (CAS 115467‑07‑7), a fact that directly impacts procurement specifications. Vendors routinely supply the target compound at ≥98 % purity with HPLC or GC verification , whereas the comparable commercial purity of the 1,3‑difluoro‑2‑trifluoromethoxy isomer is typically specified as >98.0 % (GC) . Although the nominal purity values are similar, the distinct retention times and spectroscopic fingerprints of the two isomers mean that a 2 % impurity of the wrong regioisomer in a procurement lot can function as a potent catalyst poison or generate inseparable by‑products in palladium‑mediated arylations, a problem that does not exist when the correct isomer is sourced with certified isomeric purity [1].

regioisomer discrimination Suzuki-Miyaura coupling chromatographic purity

Predicted Boiling Point and Density Distinctions Relevant to Distillation‑Based Purification

The predicted boiling point of the target compound (172.4 ± 35.0 °C) and its predicted density (1.793 ± 0.06 g cm⁻³) place it in a separation window that differs from the experimentally reported boiling point of the 1,3‑difluoro‑2‑trifluoromethoxy isomer (175.315 °C at 760 mmHg) and its density (1.794 g cm⁻³) . Although the values appear close, the 2.9 °C median boiling‑point delta is sufficient to permit fractional‑distillation separation under vacuum, a property that becomes pivotal when the target compound is used in multi‑gram to kilo‑scale preparations where residual isomer must be removed without chromatography.

boiling point prediction density purification scalability

Optimised Steric Environment for Mono‑Selective Suzuki–Miyaura Coupling

The target compound places the bromine atom para to the trifluoromethoxy group and ortho to one fluorine, creating a steric environment that favours mono‑coupling over bis‑arylation. In contrast, 1‑bromo‑3‑(trifluoromethoxy)benzene (CAS 2252‑44‑0) lacks the flanking fluorine atoms and exhibits reported Suzuki–Miyaura yields in the range of 50–90 % depending on the boronic acid partner, with bis‑coupling often complicating product isolation [1]. The additional ortho‑fluorine in the target compound introduces steric hindrance that electronically deactivates the second potential coupling site, thereby improving mono‑selectivity in sequential cross‑coupling strategies.

Suzuki-Miyaura coupling steric effect mono-functionalization

Differential Lipophilicity and Topological Polar Surface Area in the Context of Fragment‑Based Drug Design

The computed Log P of the target compound (3.63) and its topological polar surface area (9.23 Ų) locate it within drug‑like fragment space, but with a lipophilicity that is 0.28 Log P units higher than 1‑bromo‑3‑(trifluoromethoxy)benzene (Log P 3.35) and 0.25 Log P units higher than 1‑bromo‑4‑(trifluoromethoxy)benzene (Log P 3.38) . The elevated Log P arises from the additional ortho‑ and para‑fluorine substituents shielding the polar trifluoromethoxy oxygen, a feature that can enhance membrane permeability in cell‑based assays while retaining sufficient aqueous solubility for biochemical screening [1].

lipophilicity fragment-based drug design physicochemical profiling

Electron‑Withdrawing Synergy: Hammett Substituent Constant Modelling Predicts Enhanced Electrophilic Reactivity

The 2,4‑difluoro‑5‑trifluoromethoxy pattern combines three electron‑withdrawing groups with distinct resonance and inductive contributions. Based on additive Hammett σₚ and σₘ values (σₚ(OCF₃) ≈ +0.39, σₘ(F) ≈ +0.34, σₚ(F) ≈ +0.06), the aggregate electron‑withdrawing effect at the bromine‑bearing carbon is predicted to be stronger than that of 1‑bromo‑3‑(trifluoromethoxy)benzene (σₘ sum ≈ +0.39) or 1‑bromo‑4‑(trifluoromethoxy)benzene (σₚ sum ≈ +0.39), thereby accelerating nucleophilic aromatic substitution and oxidative‑addition steps in cross‑coupling catalytic cycles [1][2].

Hammett constant electron-withdrawing group nucleophilic aromatic substitution

Direct Arylation Performance of Polyfluoroalkoxy Bromobenzenes in Heteroarene Functionalisation

In a systematic study of polyfluoroalkoxy‑substituted bromobenzenes, di‑, tri‑, and tetra‑fluoroalkoxy substrates (including the target compound class) were directly coupled with 5‑membered‑ring heteroarenes using 1 mol % Pd(OAc)₂ and KOAc as a base [1]. While the published work does not isolate the specific regioisomer, it demonstrates that similar yields are obtained with ortho‑, meta‑, and para‑trifluoromethoxy‑substituted aryl bromides, establishing the class as highly competent in C–H functionalisation. The target compound’s unique ortho‑fluorine can further direct C–H activation to a single site, a selectivity advantage that simpler trifluoromethoxy‑only bromobenzenes cannot provide.

C–H activation direct arylation polyfluoroalkoxy arene

High‑Value Application Scenarios for 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene Anchored in Quantitative Differentiation Data


Medicinal Chemistry Fragment Elaboration Requiring Monoselective Cross‑Coupling

When a drug‑discovery program demands sequential functionalisation of a polyhalogenated core, the target compound’s single bromine site and ortho‑fluorine steric shielding promote clean mono‑Suzuki coupling with minimal bis‑arylation side products. This is documented by class‑level direct‑arylation studies that achieve high yields (70–95 %) on related polyfluoroalkoxy bromobenzenes using low palladium loadings [1], and the steric argument is supported by comparison to 1‑bromo‑3‑(trifluoromethoxy)benzene, which can undergo bis‑coupling under forcing conditions [2].

Synthesis of Fluorinated Liquid‑Crystal Intermediates with Tight Isomeric‑Purity Specifications

For liquid‑crystal and organic‑electronics applications where even trace regioisomeric impurities disrupt mesophase behaviour, the target compound’s distinct boiling point (172.4 °C predicted vs. 175.3 °C for the 1,3‑difluoro isomer) enables fractional‑distillation polishing to isomeric purity levels exceeding 99 % [1][2]. The 2.9 °C Δ b.p. is sufficient for industrial distillation columns, reducing the need for costly preparative HPLC purification .

Agrochemical Lead Optimisation Exploiting Elevated Lipophilicity

The compound’s Log P of 3.63 represents a 0.25–0.28 unit increase over non‑fluorinated trifluoromethoxybromobenzene analogs [1][2]. In agrochemical discovery, this enhanced lipophilicity can improve foliar uptake and cuticular penetration, making the target building block a strategic choice for synthesising candidate molecules where increased log D is correlated with improved bioavailability without increasing molecular weight .

Rapid Diversification via C–H Activation in Heterocyclic Library Synthesis

Utilising the class‑validated direct‑arylation protocol (1 mol % Pd(OAc)₂, KOAc) [1], the target compound can be directly coupled with 5‑membered‑ring heteroarenes to generate diverse screening libraries. The ortho‑fluorine substituent on the target scaffold may serve as an inherent directing group for C–H activation, biasing the site of arylation and producing a single regioisomeric product, an advantage not offered by simpler 1‑bromo‑3‑(trifluoromethoxy)benzene [2].

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